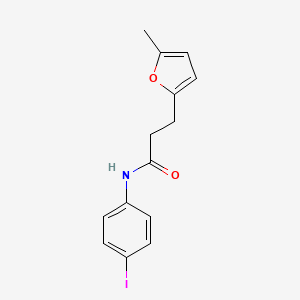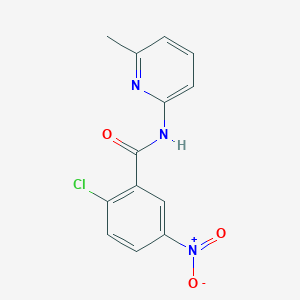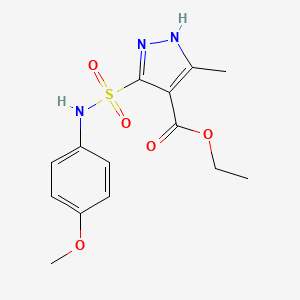
N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide, also known as IMFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMFP is a synthetic compound that belongs to the class of amides and has a molecular formula of C14H13INO2.
Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and characterization of heterocyclic chalcones, including 1-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one. The compounds were evaluated for cytotoxic activities, with one showing significant effect on MDA MB 231 cells (Mokhtar et al., 2016).
Antimicrobial Activity
- New N-(naphthalen-1-yl)propanamide derivatives, including similar compounds, were synthesized and tested for antimicrobial activity, showing notable effects against bacteria and fungi (Evren et al., 2020).
- Another research synthesized novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives and found that some of these compounds displayed significant antibacterial and anticandidal effects (Dawbaa et al., 2021).
Anticonvulsant Activity
- A focused library of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and related compounds, resembling the target compound in structure, were synthesized and displayed potential as hybrid anticonvulsant agents (Kamiński et al., 2016).
Cancer Research
- Quantum chemical studies were conducted on bicalutamide, a drug related in structure, revealing insights into its anti-prostatic carcinoma properties (Otuokere & Amaku, 2015).
Other Applications
- Some studies explore the synthesis of related compounds for potential use in treating conditions like systemic inflammation, as well as their role in inhibiting tumor hypoxia markers (Dassonville et al., 2008); (Li et al., 2005).
properties
IUPAC Name |
N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTAKVQQUMZOBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2416589.png)

![N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2416592.png)
![2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2416593.png)




![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2416603.png)
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)

![3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B2416606.png)
![2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride](/img/structure/B2416608.png)
